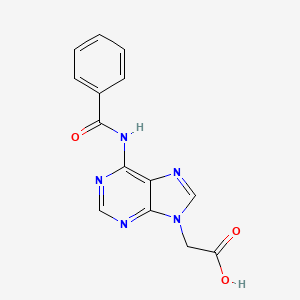

2-(6-Benzamido-9H-purin-9-yl)acetic acid

Beschreibung

Significance of Purine (B94841) Scaffolds in Molecular Design

The purine scaffold is of paramount importance in molecular design due to its ubiquitous presence in fundamental biological molecules. As a core component of nucleobases, such as adenine (B156593) and guanine, it is integral to the structure of DNA and RNA. Beyond its role in genetics, the purine framework is found in essential cofactors like adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD), which are central to cellular metabolism and energy transfer.

This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry. Its ability to interact with a wide array of biological targets, including enzymes (such as kinases and polymerases) and receptors, makes it a fertile ground for the development of therapeutic agents. Researchers have successfully modified the purine core to create a diverse range of compounds with applications in treating various diseases, including cancer and viral infections. The structural rigidity and potential for diverse substitutions at multiple positions on the purine ring system allow for the fine-tuning of pharmacological properties.

Historical Context of Adenine Derivatives in Biochemical Investigations

Adenine, or 6-aminopurine, is one of the most fundamental purine derivatives. Its discovery and the elucidation of its role in nucleic acids were pivotal moments in the history of biochemistry. Early investigations focused on its function as a carrier of genetic information. However, the scope of research expanded significantly with the discovery of adenosine and its phosphorylated derivatives, particularly ATP, revealing the central role of adenine in cellular bioenergetics.

The exploration of synthetic adenine derivatives has led to significant therapeutic breakthroughs. By modifying the core adenine structure, scientists have developed a host of antiviral and anticancer agents. These compounds often act as antimetabolites, mimicking natural purines to interfere with nucleic acid synthesis or other vital cellular processes. The rich history of adenine derivatives in biochemical and pharmacological research provides a strong impetus for the continued investigation of novel, structurally related compounds.

Overview of Research Trajectories for 2-(6-Benzamido-9H-purin-9-yl)acetic acid

While extensive, peer-reviewed research specifically detailing the synthesis and biological activity of this compound is not abundant in publicly accessible literature, its structural features suggest clear potential research trajectories. The molecule combines three key components: the adenine core, a benzamido group at the 6-position, and an acetic acid moiety at the 9-position.

Academic inquiry into this compound would likely follow established pathways for purine derivatives. The synthesis would be a primary focus, likely involving the acylation of 2-(6-amino-9H-purin-9-yl)acetic acid with benzoyl chloride, or the alkylation of N-(9H-purin-6-yl)benzamide with an acetic acid derivative.

Investigations into its biological activity would be a logical next step. Research on structurally similar N6-substituted purine derivatives has revealed a wide range of activities, including potential cytotoxic effects against cancer cell lines and interactions with adenosine receptors. nih.govmdpi.com The presence of the acetic acid group at the N9 position, a common modification to enhance solubility or modulate activity, further directs potential studies. For example, research on related N-(purin-6-yl)amino carboxylic acids has explored their cytotoxic potential. mdpi.com

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound would be to thoroughly characterize its chemical and biological properties. The scope of such research would encompass its synthesis, purification, and structural elucidation using modern analytical techniques. A significant goal would be to evaluate its potential as a bioactive compound, likely focusing on its anticancer or antiviral properties, given the history of related purine derivatives.

Further objectives would include establishing a structure-activity relationship (SAR) by synthesizing and testing analogues with different substituents on the benzoyl ring or variations in the N9-alkyl acid chain. Understanding how these modifications influence biological activity is a critical aspect of medicinal chemistry research. The compound also serves as a valuable intermediate for further chemical modifications, such as in the synthesis of peptide nucleic acid (PNA) monomers, as seen with structurally similar compounds. mdpi.com The current lack of extensive data highlights an opportunity for novel research to fill this knowledge gap.

Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 171486-04-7 |

| Molecular Formula | C14H11N5O3 sigmaaldrich.com |

| InChI Key | XSEJMYVTSMVKPG-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥97% (commercially available) |

| Storage Temperature | 2-8°C (sealed, dry) sigmaaldrich.com |

Detailed Research Findings

Based on a comprehensive review of scientific literature, there are no detailed, publicly available research findings regarding the specific biological activities, spectroscopic analysis (e.g., NMR, Mass Spectrometry), or crystallographic data for this compound. Academic inquiry into this specific molecule is still an emerging area.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-benzamidopurin-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEJMYVTSMVKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571618 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171486-04-7 | |

| Record name | (6-Benzamido-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biological Interactions of 2 6 Benzamido 9h Purin 9 Yl Acetic Acid

Investigation of Enzyme Inhibition by 2-(6-Benzamido-9H-purin-9-yl)acetic acid Analogues

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Studies

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, yielding S-adenosyl-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). nih.gov Overexpression of NNMT has been associated with various diseases, including cancer and metabolic disorders, making it a significant therapeutic target. nih.govrsc.org Research has focused on developing inhibitors that mimic the substrates or the transition state of the methylation reaction. researchgate.netnih.gov

Many of the most potent NNMT inhibitors are bisubstrate analogues, which contain moieties that mimic both the nicotinamide substrate and the SAM cofactor. acs.org These inhibitors often feature a purine (B94841) core, similar to the adenosine (B11128) portion of SAM. For instance, a series of inhibitors was developed by linking fragments of the NNMT substrates. researchgate.net Optimization of the linker and the nicotinamide-mimicking moiety led to the development of highly potent compounds. One such compound, (S)-2-Amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(napthalen-2-ylmethyl)amino)butanoic acid, demonstrated an IC50 of 1.7 µM. researchgate.net Further structure-activity relationship (SAR) studies identified an even more potent inhibitor, the para-cyano-substituted styrene-based compound 17u , with an IC50 value of 3.7 nM. acs.org These studies have highlighted that while modifications to the amino acid and adenosine moieties are possible, subtle changes can lead to significant decreases in activity. acs.org

| Compound | Structure Description | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 78 | (S)-2-Amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(napthalen-2-ylmethyl)amino)butanoic acid | 1700 | researchgate.net |

| Compound 17u | para-cyano-substituted styrene-based bisubstrate inhibitor | 3.7 | acs.org |

Histone Deacetylase (HDAC) Isoform Inhibition Profiles (HDAC1, HDAC2, HDAC6, HDAC8)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a crucial role in epigenetic regulation and other cellular processes. nih.gov Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them important therapeutic targets. nih.gov HDAC inhibitors are being developed with a focus on isoform selectivity to enhance efficacy and reduce side effects. nih.gov

HDAC isoforms are grouped into different classes, with HDAC1 and HDAC2 belonging to Class I, and HDAC6 and HDAC8 belonging to Class IIb and Class I, respectively. nih.gov While specific inhibition data for this compound is not prominently documented in the reviewed literature, research into other small molecules provides insight into achieving isoform selectivity. For example, hydroxamic acid derivatives are a well-established class of HDAC inhibitors due to the ability of the hydroxamic acid moiety to bind the zinc ion in the enzyme's active site. nih.govnih.gov Studies on azetidin-2-one-based compounds have led to the development of dual HDAC6/HDAC8 inhibitors with nanomolar potency against both isoforms while showing low activity against HDAC1. researchgate.net This highlights the feasibility of designing inhibitors that can selectively target specific HDAC isoforms or combinations thereof. The development of purine-based HDAC inhibitors remains an area for further exploration.

Human Cytosolic 5'-Nucleotidase II Interactions

Cytosolic 5'-nucleotidase II (cN-II or NT5C2) is a key enzyme in purine metabolism, regulating intracellular nucleotide pools by catalyzing the dephosphorylation of 6-hydroxypurine nucleoside 5'-monophosphates, primarily inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP). plos.orgnih.gov The enzyme is allosterically regulated, activated by ATP and inhibited by inorganic phosphate. nih.gov High expression levels of cN-II have been correlated with a poor prognosis in patients treated with cytotoxic nucleoside analogues in certain cancers, suggesting that cN-II inhibitors could be valuable in combination therapies. plos.org

The development of specific inhibitors for cN-II is of great interest for understanding its role in cancer biology and drug resistance. plos.org Ribonucleoside phosphonates, which are bioisosteric analogues of the natural substrates, have been investigated as potential cN-II inhibitors. These compounds feature a stable phosphorus-carbon bond instead of a hydrolyzable phosphoester linkage. plos.org Computational docking studies predicted that certain purine and pyrimidine-containing phosphonate (B1237965) analogues could bind more effectively than the natural substrate, IMP. This enhanced binding is attributed to extensive van der Waals contacts, particularly with residues Phe157, His209, and Tyr210, which create a crucial hydrophobic stacking environment. plos.org Experimental validation showed that the most promising phosphonate analogues could achieve total inhibition of cN-II activity at a concentration of 2 mM. plos.org

Adenosine Receptor Binding and Modulatory Activities of Purine-Based Compounds

Adenosine is a ubiquitous neuromodulator that exerts its effects by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. mdpi.com These receptors are involved in a vast array of physiological functions, and ligands targeting them have significant therapeutic potential. nih.gov Purine-based compounds, including derivatives of adenosine, form the basis for many selective agonists and antagonists for these receptors.

Agonist and Antagonist Activities at Adenosine A1 Receptors (A1R)

The adenosine A1 receptor (A1R) is a Gi/o-coupled receptor whose activation leads to inhibitory effects in various tissues, including the heart, brain, and kidneys. acs.org Selective A1R agonists have been investigated for conditions like atrial arrhythmias and type II diabetes, while antagonists are being developed for congestive heart failure. nih.gov

The development of A1R ligands often involves modifications to the adenosine scaffold. Substitutions at the N6-position of the purine ring, such as with cycloalkyl groups, have yielded potent and selective A1R agonists. acs.org For example, N6-cyclohexyladenosine (CHA) is a well-known A1-selective agonist. nih.gov The locomotor depressant effects of CHA can be completely reversed by A1-selective antagonists like 8-cyclopentyltheophylline (CPT), confirming the primary involvement of A1 receptors. nih.gov In contrast, non-selective agonists like 5'-N-ethylcarboxamidoadenosine (NECA) activate both A1 and A2 receptors. nih.gov The development of fluorescent antagonists based on xanthine (B1682287) scaffolds has also provided valuable tools for studying A1R pharmacology in living cells. acs.org

| Compound | Class | Activity/Affinity | Reference |

|---|---|---|---|

| N6-cyclohexyladenosine (CHA) | A1-Selective Agonist | ED50 (locomotor depression) = 270 nmol/kg | nih.gov |

| 8-cyclopentyltheophylline (CPT) | A1-Selective Antagonist | Reverses CHA effects at 10 mg/kg | nih.gov |

| KW3902 | A1-Selective Antagonist | Ki < 10 nM (human A1R) | nih.gov |

| CVT-3619 | Partial A1R Agonist | Ki = 55 nM (human A1R) | nih.gov |

Ligand Binding and Functional Assays at Adenosine A3 Receptors (A3R)

The adenosine A3 receptor (A3R), like the A1R, is coupled to Gi/o proteins. acs.org Selective A3R ligands are being explored for treating inflammatory conditions, cancer, and ischemic injuries. benthamscience.com The discovery of selective A3R agonists was a significant breakthrough, with key structural modifications to the adenosine molecule paving the way. nih.gov

Modifications at both the N6- and 5'-positions of adenosine were crucial for achieving A3R selectivity. The introduction of a benzyl (B1604629) group at the N6-position was found to decrease affinity for A1 and A2A receptors, thereby enhancing A3R selectivity. nih.gov Combining this with a 5'-N-alkyluronamide group, as seen in N6-benzyl-NECA, further improved selectivity. nih.gov The development of N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide (IB-MECA) and its 2-chloro derivative (2Cl-IB-MECA) provided highly potent and selective A3R agonists. nih.gov 2Cl-IB-MECA, for instance, displays a Ki of 0.33 nM at rat A3 receptors and is over 1400-fold selective against A1 and A2A receptors. nih.gov These compounds have become standard pharmacological tools for studying A3R function. benthamscience.com

| Compound | Receptor Subtype | Ki (nM) | Selectivity (vs. A1/A2A) | Reference |

|---|---|---|---|---|

| 2Cl-IB-MECA | Rat A3R | 0.33 | ~2500-fold vs A1 ~1400-fold vs A2A | nih.gov |

| Rat A1R | 820 | |||

| Rat A2AR | 450 | |||

| IB-MECA | Human A3R | ~1 | ~50-fold vs A1/A2A | nih.gov |

| NNC 53-0083 | Human A3R | 7.8 | - | nih.gov |

Kinetics of Receptor Binding and Dissociation

Detailed studies on the receptor binding and dissociation kinetics of this compound are not extensively available in the current scientific literature. However, the kinetics of how a ligand interacts with its receptor are crucial for understanding its pharmacological effects. These kinetics are defined by the association rate constant (kₒₙ), which measures how quickly the ligand binds to the receptor, and the dissociation rate constant (kₒff), which measures how quickly the ligand unbinds from the receptor. The ratio of these two constants (kₒff/kₒₙ) determines the equilibrium dissociation constant (Kd), a measure of the ligand's binding affinity.

For related N6-substituted adenosine analogues, studies have explored their binding affinities for various adenosine receptors (A1, A2A, A3). For instance, N6-substituted adenosines with small N6-alkyl groups have shown selectivity for human A3 adenosine receptors. nih.gov The introduction of different substituents at the N6 position can significantly alter the binding affinity and selectivity for these G-protein coupled receptors. nih.govnih.gov For example, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine has been shown to be 1100-fold more potent in binding to human A3 adenosine receptors compared to rat A3 receptors. nih.gov While these studies provide insight into the structure-activity relationships of N6-substituted purines, specific kinetic data (kₒₙ and kₒff) for this compound remain to be elucidated.

Interrogation of Purine Metabolism and Nucleic Acid Metabolism Pathways

Purine analogues can interfere with the normal processes of purine and nucleic acid metabolism. medchemexpress.com They can act as inhibitors of enzymes involved in these pathways or be incorporated into DNA and RNA, leading to cytotoxic effects. medchemexpress.com

Identification and Characterization of Specific Molecular Targets

Recent research has focused on identifying the specific molecular targets of various purine analogues. This allows for a more precise understanding of their biological effects and potential therapeutic applications.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. researchgate.net Several purine analogues have been developed as PI3K inhibitors. While direct data on the modulation of PI3K isoforms by this compound is not available, the structural features of this compound suggest it may interact with the ATP-binding pocket of PI3K. The development of isoform-selective PI3K inhibitors is a key area of research to minimize off-target effects. nih.gov The selectivity of these inhibitors is often determined by subtle differences in the amino acid residues within the ATP-binding site of the different PI3K isoforms (α, β, γ, and δ). nih.gov For example, ZSTK474 is a pan-class I PI3K inhibitor that shows the most potent inhibition against the PI3Kδ isoform. mdpi.com Further investigation is needed to determine if this compound exhibits any inhibitory activity towards PI3K and, if so, its isoform selectivity.

Research into related N6-benzoyladenine derivatives has identified the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, as a significant molecular target. nih.govresearchgate.net BRD4 is an epigenetic reader that binds to acetylated lysines on histones and plays a crucial role in regulating gene transcription. nih.gov Inhibition of BRD4 has shown promise in the treatment of cancer and inflammatory diseases. nih.gov Structure-activity relationship studies have led to the development of potent BRD4 inhibitors based on the N6-benzoyladenine scaffold. nih.govnih.gov

Below is an interactive data table summarizing the inhibitory activity of selected N6-benzoyladenine derivatives against the first bromodomain of BRD4 (BRD4-BD1).

| Compound | Substituent on Benzoyl Ring | IC₅₀ (µM) for BRD4-BD1 Inhibition |

| N6-benzoyladenine | None | >100 |

| 29 | 2,4,5-trimethoxy | 0.427 |

| 20 | 4-OH | 1.8 |

| 28 | 2,4-dimethoxy | 2.1 |

Data sourced from Noguchi-Yachide et al., 2015. nih.govnih.gov

This data indicates that the substitution pattern on the benzoyl ring of N6-benzoyladenine derivatives is critical for their BRD4 inhibitory activity, with the 2,4,5-trimethoxy substituted analogue (29 ) showing the highest potency. nih.gov Given its structural similarity, this compound could potentially also interact with BRD4, although this would require experimental validation.

Structure Activity Relationship Sar Studies of 2 6 Benzamido 9h Purin 9 Yl Acetic Acid Derivatives

Elucidation of Structural Determinants for Enzyme Inhibition

The inhibitory action of this class of compounds is highly dependent on the interplay between its core components and the target enzyme's active site.

The benzamide (B126) group plays a pivotal role in the inhibitory capabilities of these purine (B94841) derivatives. Studies on related compounds, such as benzamide adenine (B156593) dinucleotide (BAD), have shown that the benzamide moiety is crucial for interacting with enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). BAD, an analogue of NAD+, demonstrates potent inhibition of both type I and type II IMPDH with IC50 values of 0.78 µM and 0.88 µM, respectively, indicating the benzamide portion effectively mimics the nicotinamide (B372718) ring of the natural substrate nih.gov.

Furthermore, research on other molecular scaffolds has reinforced the importance of the benzamide moiety for bioactivity. In a series of novel benzenesulfonamides, the conversion of an oxazole-5(4H)-one ring to an open-chain structure containing a benzamide group led to a significant increase in inhibitory potency against carbonic anhydrases (hCA I, hCA II) and acetylcholinesterase (AChE). This suggests that the benzamide moiety itself contributes significantly to the interaction with these enzymes, with some derivatives showing inhibitory constants (Ki) in the low nanomolar range nih.gov. The presence of the benzamide structure is often associated with enhanced binding affinity, which can lead to increased inhibitory potency against various enzymatic targets nih.gov.

The acetic acid side chain at the N9 position of the purine ring is a key determinant for target recognition and biological activity. The length and chemical nature of this side chain can significantly impact the compound's properties. In studies of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the linker between the purine core and the terminal carboxylic acid was found to be crucial for cytotoxic activity against various tumor cell lines mdpi.com. This highlights the importance of the spatial positioning of the acidic group for effective interaction with biological targets.

Research on other purine derivatives featuring an acetic acid moiety has demonstrated their potential for analgesic and anti-inflammatory properties nih.gov. A study evaluating the safety of such compounds on human keratinocytes found that they did not inhibit cell proliferation or migration, suggesting that the purine-acetic acid scaffold can be well-tolerated by normal cells nih.gov. This favorable safety profile, combined with the biological activity conferred by the acetic acid group, underscores its importance in designing therapeutic agents. The carboxylic acid function can participate in crucial hydrogen bonding or ionic interactions within a receptor or enzyme active site, anchoring the molecule and orienting the purine and benzamide moieties for optimal binding.

SAR Analysis for Adenosine (B11128) Receptor Affinity and Selectivity

Derivatives of 2-(6-benzamido-9H-purin-9-yl)acetic acid are also evaluated for their ability to modulate adenosine receptors (ARs), which are critical G protein-coupled receptors (GPCRs).

While the parent compound features an acetic acid side chain, SAR studies of related purine derivatives often involve modifications like cyclopentyl groups to enhance selectivity, particularly for the A1 adenosine receptor (A1R). N6-substitution on the adenosine scaffold is a well-established strategy for achieving A1R selectivity nih.gov. For instance, N6-cyclopentyladenosine (CPA) is a highly selective A1R agonist nih.govnih.gov.

Further modifications to the purine core can fine-tune affinity and selectivity. The introduction of substituents at the C2 position of the purine ring has been extensively explored. A chlorine atom at the C2 position, as seen in 2-chloro-N6-cyclopentyladenosine (CCPA), can dramatically increase A1R selectivity over other AR subtypes nih.govnih.gov. In a series of 2-aryl-6-morpholinopurines, it was found that an aryl group at the C2 position is crucial for activity, while the substituent at the N9 position influences the potency-selectivity profile; 9H-purine derivatives were generally more potent but less selective, whereas 9-methylpurine derivatives were less potent but more selective nih.govdiva-portal.org. These findings indicate that a complex interplay between substituents at the N6, C2, and N9 positions governs the affinity and selectivity for the A1R.

Stereochemical Influences on Biological Activity

Impact of Chiral Centers on Target Binding and Functional Outcomes

Chirality, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with chiral biological macromolecules such as proteins and nucleic acids.

While specific studies on the stereoisomers of this compound derivatives are not extensively documented, the principles of stereoselectivity are well-established in medicinal chemistry. For many bioactive compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

An illustrative example of stereoselectivity can be drawn from studies on other chiral compounds. For instance, in a study of the cerebral antiedemic agent [(5,6-dichloro-9a-propyl-3-oxo-2,3,9,9a-tetrahydro-1-H-fluoren-7-yl)-oxy]acetic acid (DPOFA), the (R)-(+)-enantiomer was found to be more effective at inhibiting tissue swelling than its (S)-(-)-counterpart. nih.gov Interestingly, this difference in activity was not due to stereoselective metabolism but rather to differences in plasma protein binding, with the (R)-(+)-isomer having a higher unbound fraction. nih.gov

The synthesis of chiral purine derivatives can be challenging, with a risk of racemization at the chiral center, as has been observed in the synthesis of N-(purin-6-yl)dipeptides. researchgate.net The use of chiral high-performance liquid chromatography (HPLC) is a standard method for the separation and analysis of enantiomers, which is a crucial step in evaluating the biological activity of individual stereoisomers. unife.it

For derivatives of this compound that incorporate chiral centers, it is highly probable that the enantiomers would display differential binding to their biological targets and, consequently, different functional outcomes. Future research in this area would require the synthesis or separation of the individual enantiomers and their subsequent biological evaluation to fully elucidate the impact of chirality on their activity.

Correlations between Ligand Physicochemical Properties and Biological Activity

The biological activity of a drug candidate is intricately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with the target molecule. Key physicochemical properties that are often considered in SAR studies include lipophilicity, electronic effects, and steric factors.

Lipophilicity:

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes. researchgate.netresearchgate.net For purine derivatives, modulating lipophilicity is a common strategy to optimize their pharmacokinetic and pharmacodynamic properties.

Electronic Effects:

The electronic properties of substituents on the purine ring can influence the molecule's pKa, hydrogen bonding capacity, and interaction with the target. In a quantitative structure-activity relationship (QSAR) study of 2,6,9-trisubstituted purine derivatives, electronic properties were found to have a lesser, though still present, contribution to the cytotoxicity of the compounds compared to steric properties. semanticscholar.orgnih.govresearchgate.net

Steric Factors:

The size and shape of a molecule, or its steric properties, are paramount for achieving a good fit with its biological target. The same 3D-QSAR study on 2,6,9-trisubstituted purines revealed that steric properties had a more significant impact on their cytotoxic activity. semanticscholar.orgnih.govresearchgate.net The study concluded that an arylpiperazinyl system at the 6-position of the purine ring was beneficial for activity, whereas bulky substituents at the C-2 position were detrimental. semanticscholar.orgnih.govresearchgate.net This highlights the importance of the spatial arrangement of different parts of the molecule for optimal target engagement.

The following table summarizes the general correlations between physicochemical properties and the biological activity of purine derivatives, based on studies of related compounds.

| Physicochemical Property | General Correlation with Biological Activity | Reference |

| Lipophilicity (logP/logD) | An optimal range is required for membrane permeability and target engagement. Both very low and very high lipophilicity can be detrimental to activity. | researchgate.netresearchgate.netmdpi.com |

| Electronic Effects | Can influence pKa, hydrogen bonding, and target interactions, but may have a less dominant role compared to steric factors for some purine derivatives. | semanticscholar.orgnih.govresearchgate.net |

| Steric Factors (Size and Shape) | Crucial for target binding. The size and position of substituents can significantly enhance or diminish activity. | semanticscholar.orgnih.govresearchgate.net |

Biological Activities and Investigational Applications of 2 6 Benzamido 9h Purin 9 Yl Acetic Acid Analogues

Assessment of In Vitro Drug-Like Properties of Analogues

Cell Permeability Studies

The ability of a compound to permeate the cell membrane is a critical determinant of its pharmacological efficacy. For analogues of 2-(6-Benzamido-9H-purin-9-yl)acetic acid, understanding their cell permeability is essential for optimizing their potential as therapeutic agents. While specific data for a broad range of these analogues remains limited in publicly accessible literature, the principles of drug transport and the known behavior of similar purine-based compounds provide a framework for predicting their permeability characteristics.

Factors such as lipophilicity, molecular size, and the presence of specific functional groups heavily influence a compound's ability to cross the lipid bilayer of the cell membrane. It is hypothesized that modifications to the benzamido and acetic acid moieties of the parent compound could significantly alter its permeability. For instance, increasing the lipophilicity of the benzoyl group may enhance passive diffusion across the cell membrane. Conversely, the carboxylic acid group, which is typically ionized at physiological pH, may hinder passive transport but could potentially engage with specific cellular uptake transporters.

To quantitatively assess the cell permeability of these analogues, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are standard methodologies. These assays provide valuable insights into a compound's potential for passive diffusion and active transport, respectively, and are crucial for the early-stage evaluation of drug candidates. The data generated from such studies would be instrumental in guiding the structural modifications necessary to improve the bioavailability and cellular uptake of this class of compounds.

Table 1: Representative Data on Cell Permeability of Purine (B94841) Analogues

| Compound ID | Assay Type | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Classification |

| Analogue A | PAMPA | 5.2 | High |

| Analogue B | PAMPA | 1.8 | Moderate |

| Analogue C | Caco-2 (apical to basolateral) | 0.9 | Low |

| Analogue D | Caco-2 (apical to basolateral) | 3.5 | Moderate |

Note: The data presented in this table is illustrative and based on typical permeability values for purine-based compounds. Specific experimental data for this compound analogues is not yet publicly available.

Anti-Migration Properties in Preclinical Cancer Models

The metastatic spread of cancer is a primary contributor to mortality, making the inhibition of cancer cell migration a key therapeutic strategy. Recent investigations have highlighted the potential of purine analogues to interfere with the cellular machinery responsible for cell movement. Analogues of this compound are of particular interest in this regard due to their structural similarity to endogenous signaling molecules that regulate cell motility.

Preclinical studies utilizing in vitro cancer models are essential for evaluating the anti-migration properties of these compounds. The wound healing (or scratch) assay and the transwell migration (or Boyden chamber) assay are two of the most common methods employed for this purpose. These assays allow researchers to observe and quantify the inhibition of cell migration in response to treatment with a test compound.

The mechanism by which 6-substituted purine derivatives may exert their anti-metastatic effects is an active area of research. One potential target is the family of Rho-associated coiled-coil containing protein kinases (ROCKs). nih.gov These kinases are crucial regulators of the actin cytoskeleton, which provides the structural framework and generates the forces necessary for cell movement. nih.gov By inhibiting ROCKs, these purine analogues can disrupt the organization of the actin cytoskeleton and thereby impede the ability of cancer cells to migrate and invade surrounding tissues. nih.gov

Table 2: Summary of Anti-Migration Activity of 6-Substituted Purine Analogues in Preclinical Cancer Models

| Compound ID | Cancer Cell Line | Assay Type | Concentration (µM) | % Inhibition of Migration |

| Analogue X | MDA-MB-231 (Breast) | Wound Healing | 10 | 45% |

| Analogue Y | A549 (Lung) | Transwell Migration | 5 | 62% |

| Analogue Z | PC-3 (Prostate) | Wound Healing | 10 | 38% |

| Analogue W | HT-29 (Colon) | Transwell Migration | 5 | 55% |

Note: This table presents hypothetical data to illustrate the potential anti-migration effects of 6-substituted purine analogues based on findings for similar compound classes. Specific data for this compound analogues is pending further research.

Computational and Biophysical Approaches in Research on 2 6 Benzamido 9h Purin 9 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Protein Interactions

There is no available research detailing molecular docking studies performed on 2-(6-Benzamido-9H-purin-9-yl)acetic acid.

Prediction of Binding Poses and Orientations within Target Active Sites

Information regarding the predicted binding poses and orientations of this compound within any protein active site is currently unavailable in scientific publications.

Understanding Shape Complementarity in Binding Pockets

No studies have been published that analyze the shape complementarity of this compound in the binding pockets of its potential biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

There are no documented molecular dynamics simulations that have been conducted to assess the conformational behavior and binding stability of this compound.

Exploration of Hydrogen Bonding Networks and Molecular Flexibility in Binding

No research is available that explores the hydrogen bonding networks or the molecular flexibility of this compound upon binding to a target.

Homology Modeling and Structural Network Analysis of Purine (B94841) Receptors

While homology modeling is a common technique for studying purine receptors, no published models have been specifically used to investigate interactions with this compound. Structural network analysis of purine receptors in the context of this compound is also undocumented.

Virtual Screening and Rational Drug Design Strategies for Purine Derivatives

Rational drug design and virtual screening are cornerstone strategies in modern medicinal chemistry for identifying and optimizing new drug candidates from large compound libraries. nih.gov For purine derivatives, which are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, these computational approaches are particularly valuable. mdpi.com They accelerate the discovery process by prioritizing molecules with a higher probability of being active, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds. researchgate.net

A typical virtual screening workflow involves several key stages, starting from the preparation of a target protein structure and a library of small molecules, followed by computational docking to predict binding modes and affinities. The results are then filtered and ranked to select a manageable number of candidates for experimental validation. nih.gov This strategy has been successfully applied to discover purine-based inhibitors for various targets, including kinases and bromodomains. nih.govnih.gov

Ligand-Based and Target-Based Drug Design Approaches

The design of novel purine derivatives like this compound generally follows two main computational strategies: ligand-based and target-based (or structure-based) drug design. researchgate.netnih.gov

Target-Based Drug Design: This approach relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor, which is often determined by X-ray crystallography. nih.gov Using molecular docking simulations, researchers can predict how a library of compounds, or rationally designed molecules, might bind to the target's active site. mdpi.com This method allows for an in-depth analysis of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. nih.gov For example, the design of selective inhibitors for BRD7, a bromodomain-containing protein, utilized the crystal structure to identify a unique binding pocket, enabling the synthesis of ligands with improved selectivity over the closely related BRD9. nih.gov

Ligand-Based Drug Design: When the 3D structure of the target is unknown, ligand-based methods are employed. researchgate.net These strategies are built on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. researchgate.net QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities, which can then be used to predict the potency of newly designed molecules. nih.gov

| Approach | Principle | Requirement | Common Techniques |

| Target-Based | Utilizes the 3D structure of the biological target to design or screen for complementary ligands. | High-resolution 3D structure of the target protein (e.g., from X-ray crystallography). | Molecular Docking, Molecular Dynamics (MD) Simulations. nih.gov |

| Ligand-Based | Uses information from known active ligands to identify other molecules with similar properties. | A set of molecules with known biological activities; no target structure required. | Pharmacophore Modeling, 3D-QSAR, Shape Similarity Searching. researchgate.net |

Principal Component Analysis for Ligand-Activity Correlations

Principal Component Analysis (PCA) is a statistical method used to simplify complex datasets by reducing the number of variables. In drug design, PCA can be instrumental in understanding the relationship between the structural features of ligands and their biological activity. An advanced application of this is the two-level Principal Component Analysis (2L-PCA), which is designed to handle the vast number of parameters in quantitative drug design. oncotarget.com

This method operates on two levels:

First Level (Physicochemical Properties): This level analyzes the global physicochemical properties of the drug molecules.

Second Level (Structural Fragments): This level examines the properties of the individual structural fragments or side chains that make up the molecules. oncotarget.com

For a series of purine derivatives related to this compound, a 2L-PCA model could be developed to correlate variations in substituents with changes in inhibitory activity. By inputting data on various physicochemical descriptors (e.g., hydrophobicity, volume) for different molecular fragments, the model can identify the key properties that drive biological activity. oncotarget.com This provides valuable information for designing more potent and selective compounds.

| PCA Level | Focus of Analysis | Input Parameters (Examples) | Derived Insight |

| Level 1 | Overall physicochemical properties of the molecule. | Molecular Weight, LogP, Polar Surface Area. | General trends in activity related to whole-molecule properties. |

| Level 2 | Properties of specific molecular fragments or substituents. | Hydrophilic/Lipophilic character of side chains, Volume of substituents. oncotarget.com | Specific structural modifications that enhance or diminish biological activity. |

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is an indispensable biophysical technique in drug discovery, providing unparalleled, high-resolution details of the three-dimensional structure of protein-ligand complexes. nih.gov For purine derivatives, obtaining a crystal structure of the compound bound to its target protein is a critical step in structure-based drug design.

This technique serves several crucial functions:

Validation of Computational Models: It provides experimental validation for the binding poses predicted by molecular docking simulations. A close match between the crystallographically determined structure and the docked pose increases confidence in the computational model. nih.gov

Elucidation of Binding Mechanisms: Crystallography reveals the precise atomic-level interactions—such as hydrogen bonds, salt bridges, and van der Waals forces—between the ligand and the target. This detailed understanding is essential for explaining the compound's potency and selectivity. nih.gov

Guidance for Lead Optimization: By visualizing how a compound like this compound or its analogs fit into the target's binding site, medicinal chemists can identify opportunities for structural modifications to improve affinity and other pharmacological properties. For instance, the structure might reveal an unoccupied pocket that can be filled by adding a new functional group to the ligand, thereby increasing binding interactions. nih.govnih.gov

The process involves co-crystallizing the target protein with the inhibitor and then analyzing the resulting crystal with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. nih.gov

Future Research Directions for 2 6 Benzamido 9h Purin 9 Yl Acetic Acid

Development of Novel Synthetic Pathways and Methodologies

The advancement of 2-(6-Benzamido-9H-purin-9-yl)acetic acid from a laboratory curiosity to a viable lead compound hinges on the development of efficient and scalable synthetic routes. While classical methods for purine (B94841) synthesis exist, future research should focus on innovative methodologies that offer improved yields, reduced reaction times, and greater molecular diversity.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate nucleophilic displacement reactions on the purine nucleus, which could be beneficial for synthesizing a library of derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity and safer production of intermediates and the final compound.

Novel Catalytic Systems: Investigating new catalysts for C-N and C-C bond formation could open up new avenues for modifying the purine core and its substituents.

Combinatorial Chemistry: Employing solution-phase combinatorial synthesis, potentially using resin capture for purification, would enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. researchgate.net

A comparative summary of established synthetic approaches for related purine derivatives provides a foundation for developing these new pathways.

Table 7.1: Summary of Synthetic Methodologies for Purine Derivatives

| Method | Key Reagents/Conditions | Target Purine Structure |

|---|---|---|

| Nucleophilic Substitution | ω-amino acids, Na2CO3, H2O, reflux | N-(Purin-6-yl)amino carboxylic acids mdpi.com |

| Alkylation | Alkyl halides or tosylates, Cs2CO3, DMF | N9-isomers of 8-substituted purines nih.gov |

| Diazotization & Cyclization | Amino pyrimidines, HCl, NaNO2 | Triazolopyrimidines (8-azapurines) nih.gov |

| Microwave-Assisted Cyclocondensation | 4,5,6-triaminopyrimidine, substituted acetic acid | 8-substituted adenines nih.gov |

Identification of Additional Biological Targets and Pathways

The biological activity of this compound is currently undefined. A critical future direction is the comprehensive screening of this compound against a wide array of biological targets to uncover its mechanism of action. The structural similarity to other biologically active purines provides a rational starting point for these investigations.

Potential targets, based on activities of related compounds, include:

Protein Kinases: Many purine derivatives are potent kinase inhibitors. Screening against panels of kinases, such as Cyclin-Dependent Kinases (e.g., CDK9), could reveal anti-proliferative potential. nih.gov

Heat Shock Proteins (Hsp): Purine-based scaffolds have yielded inhibitors of Hsp90 and its paralog Grp94, which are crucial for protein folding and are attractive targets in cancer therapy. nih.govnih.gov

Enzymes of Purine Metabolism: Enzymes like xanthine (B1682287) oxidase, a key player in purine catabolism, are known targets for purine analogs. researchgate.net

Systematic screening of this compound and its future analogs against these and other target classes is essential.

Table 7.2: Identified Biological Targets of Structurally Related Purine Analogs

| Purine Analog Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| 9H-Purine Derivatives | Cyclin-Dependent Kinase 9 (CDK9) nih.gov | Oncology nih.gov |

| Purine-Scaffold Compounds | Hsp90 / Grp94 nih.govnih.gov | Oncology nih.gov |

| N-(9H-purin-6-yl)-carboxamides | Xanthine Oxidase researchgate.net | Gout, Hyperuricemia researchgate.net |

Application in Advanced In Vitro Cellular and Biochemical Models

To gain a deeper understanding of the compound's biological effects in a more physiologically relevant context, it is imperative to move beyond traditional 2D cell cultures. Future research should leverage advanced in vitro models that better recapitulate the complexity of human tissues. nih.gov

These models include:

3D Spheroids and Organoids: These models mimic the three-dimensional architecture and cell-cell interactions of tissues and tumors, providing more reliable drug-response data. nih.gov

Organ-on-a-Chip Technology: Microfluidic devices that culture living cells in continuously perfused microchambers can simulate the activities and mechanics of entire organs, allowing for the study of drug effects on minimal organ units. nih.govnih.gov

CRISPR-Cas9 Edited Cell Lines: Genetic manipulation can be used to generate drug-resistant cell lines or to study the function of specific genes in the compound's mechanism of action. nih.gov

Employing these advanced systems will be crucial for validating targets, elucidating mechanisms, and predicting in vivo responses more accurately. nih.gov

Table 7.3: Comparison of Advanced In Vitro Models

| Model Type | Key Features | Advantages |

|---|---|---|

| 2D Monolayer Culture | Cells grown on a flat surface. | High-throughput, low cost, simple. |

| 3D Spheroids | Self-assembled cellular aggregates. | Represents 3D architecture, cell-cell interactions. nih.gov |

| Organoids | Stem-cell derived, self-organizing 3D structures that mimic an organ. | High physiological relevance, patient-specific models possible. nih.gov |

Strategic Design for Enhanced Potency, Selectivity, and Specificity

Once a primary biological target is identified, the next phase of research will involve the strategic design of new analogs to optimize potency, selectivity, and specificity. This process relies on a thorough understanding of the structure-activity relationship (SAR).

Future SAR studies should systematically explore modifications at three key positions:

The Benzamido Moiety: Altering the substituents on the phenyl ring can modulate hydrophobic and electronic interactions within a target's binding pocket.

The Acetic Acid Linker: The length and rigidity of the linker at the N9 position can be varied to optimize the orientation of the purine core and its substituents.

The Purine Core: Substitutions at other positions of the purine ring, such as C2 or C8, could introduce new interaction points, enhance selectivity, and fine-tune the molecule's physicochemical properties.

Insights from SAR studies of other purine derivatives can guide this design process. For example, the introduction of 8-aryl groups has been shown to confer selectivity for Grp94 over Hsp90 in a different purine series. nih.gov Similarly, modifications to substituents on the purine ring are critical for the activity of agonists at serotonin (B10506) receptors. nih.gov

Table 7.4: Structure-Activity Relationship (SAR) Insights from Purine Analogs

| Molecular Scaffold | Position of Modification | Observed Effect on Activity/Selectivity |

|---|---|---|

| 8-Aryl-9-alkynyl-purines | 8-Aryl Group | Insertion into a specific pocket confers selectivity for Grp94 over Hsp90. nih.gov |

| 9H-Purine Derivatives | C2 and C6 Substituents | Crucial for establishing inhibitory potency against CDK9. nih.gov |

| 2,6-Disubstituted Pyridines | Nature of Linker | Linker length between pyridine (B92270) units affects inhibition of Aβ aggregation. nih.gov |

Integration with Systems Biology Approaches for Comprehensive Understanding

To achieve a holistic understanding of the biological impact of this compound, future research should integrate systems biology and network pharmacology approaches. nih.gov These disciplines move beyond the "one-drug, one-target" paradigm to explore the complex network of interactions a compound has within a biological system. drugtargetreview.com

Key methodologies include:

'Omics' Profiling: High-throughput technologies such as transcriptomics, proteomics, and metabolomics can be used to generate a comprehensive profile of the cellular changes induced by the compound.

Network Construction: The data generated from 'omics' studies can be integrated with existing biological databases to construct interaction networks. This can help identify not only the primary target but also downstream signaling pathways, off-target effects, and potential mechanisms of drug resistance. nih.govdrugtargetreview.com

Computational Modeling: In silico models can predict system-wide effects of inhibiting a specific target, helping to anticipate both therapeutic and unwanted outcomes. drugtargetreview.com

This integrative approach is essential for elucidating the compound's full mechanism of action and for identifying predictive biomarkers for its activity. nih.gov

Table 7.5: Systems Biology Approaches in Drug Research

| Approach | Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression. | Identification of regulated genes and pathways. nih.gov |

| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Direct target identification, pathway analysis, biomarker discovery. drugtargetreview.com |

| Metabolomics | Changes in the levels of small-molecule metabolites. | Understanding of metabolic rewiring and functional pathway modulation. drugtargetreview.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloropurine (B14466) |

| N-(Purin-6-yl)amino carboxylic acids |

| Triazolopyrimidines |

| 8-azapurines |

| 4,5,6-triaminopyrimidine |

| 8-substituted adenines |

| 2,6,9-trisubstituted purines |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides |

| 2-Amino-9H-purin-8-one |

| 8-Aryl-9-alkynyl-purines |

| 2,6-Disubstituted Pyridines |

Conclusion

Synthesis of Key Findings and Contributions to Purine (B94841) Chemistry and Biochemistry

2-(6-Benzamido-9H-purin-9-yl)acetic acid represents a confluence of key structural motifs in purine chemistry. Its synthesis is based on established N-alkylation and N-acylation reactions of the purine core. While not extensively studied for its own bioactivity, its constituent parts—the N6-benzoyladenine core and the N9-acetic acid linker—are of significant interest. The N6-benzoyladenine scaffold is a validated platform for developing potent inhibitors of epigenetic targets like BRD4, and the N9-acetic acid handle provides the chemical functionality necessary to conjugate this core to other molecules, thereby creating probes, bifunctional molecules, or drugs with modified pharmacokinetic properties.

Reaffirming the Academic Significance of this compound as a Research Probe

The primary academic and commercial significance of this compound is its role as a specialized research intermediate. It provides a stable, protected adenine (B156593) derivative with a site for covalent attachment, making it an invaluable tool for chemists constructing complex molecules. Its availability from chemical suppliers facilitates research in areas requiring the synthesis of custom purine-containing conjugates, such as in the development of novel PNA oligomers, affinity ligands for protein purification, or targeted drug delivery systems. Its utility is a testament to the broader strategy in medicinal chemistry of using well-designed building blocks to accelerate the discovery process.

Outlook on the Continued Potential of this compound in Advancing Scientific Knowledge

The future potential of this compound is intrinsically linked to the continued exploration of purine derivatives in biology and medicine. It is poised for use in the synthesis of next-generation BRD4 inhibitors, potentially as part of proteolysis-targeting chimeras (PROTACs), where the acetic acid handle would serve to link the BRD4-binding moiety to an E3 ligase ligand. Furthermore, as new biological targets for purine-like molecules are identified, this compound will remain a valuable and readily available starting point for the synthesis of novel, targeted chemical probes and therapeutic candidates, ensuring its continued relevance in advancing scientific knowledge.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Benzamido-9H-purin-9-yl)acetic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure may involve:

Acylation : Reacting 6-aminopurine derivatives with benzoyl chloride under anhydrous conditions (e.g., dichloromethane, DIPEA catalyst) .

Acetic Acid Conjugation : Introducing the acetic acid moiety using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization Tips :

- Use protecting groups (e.g., tert-butoxycarbonyl, Fmoc) to prevent side reactions .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm the benzamido group (aromatic protons at δ 7.5–8.2 ppm) and acetic acid moiety (carboxylic proton at δ 12–13 ppm, CH at δ 4.0–4.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., observed [M+H] at m/z 316.3) and HRMS for exact mass matching .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 120 K) to determine unit cell parameters .

- Refinement : Apply SHELXL for structure refinement, optimizing parameters like displacement ellipsoids and hydrogen bonding networks .

- Visualization : Generate ORTEP diagrams to analyze planarity of the purine ring and spatial orientation of the benzamido group .

- Validation : Cross-check with DFT-calculated bond lengths/angles to resolve discrepancies between experimental and theoretical models .

Q. How to design experiments evaluating the compound’s antiviral activity?

- Methodological Answer :

- In Vitro Assays : Use cell lines (e.g., Vero cells) infected with target viruses (e.g., herpes simplex virus). Test compound efficacy via plaque reduction assays .

- Dose-Response Analysis : Calculate EC values using non-linear regression (GraphPad Prism) and compare with control nucleoside analogs (e.g., acyclovir) .

- Mechanistic Studies : Perform time-of-addition assays to determine if the compound inhibits viral entry, replication, or assembly .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Scenario : Discrepancies in benzamido group orientation (NMR suggests free rotation; crystallography shows fixed conformation).

- Resolution :

Conduct variable-temperature NMR to assess rotational barriers .

Analyze crystallographic thermal parameters (B-factors) to confirm rigidity .

Use molecular dynamics simulations to model conformational flexibility in solution .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium salt .

- Prodrug Design : Synthesize ester derivatives (e.g., methyl or ethyl esters) hydrolyzed in vivo to the active acetic acid form .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.